molecular formula C15H14BrNO2 B5591738 N-(4-bromo-2-methylphenyl)-4-methoxybenzamide

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B5591738
M. Wt: 320.18 g/mol
InChI Key: DHZSXBBWHABMFO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide is a brominated benzamide derivative featuring a 4-methoxybenzoyl group attached to a 4-bromo-2-methyl-substituted aniline moiety.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSXBBWHABMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-2-methylphenyl)-4-methoxybenzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of N-(4-azido-2-methylphenyl)-4-methoxybenzamide or N-(4-thiocyanato-2-methylphenyl)-4-methoxybenzamide.

    Oxidation: Formation of N-(4-bromo-2-carboxyphenyl)-4-methoxybenzamide.

    Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-methoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4-bromo-2-methylphenyl)-4-methoxybenzamide has been investigated for its potential anticancer activity. Compounds with similar structural features have shown effectiveness against various cancer cell lines. For instance, derivatives of brominated anilines have been reported to exhibit cytotoxic effects, including mitochondrial apoptosis and inhibition of tumor growth in xenograft models . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines
A study demonstrated that brominated compounds can induce apoptosis in human cancer cells, particularly in leukemia and colorectal carcinoma lines. The compound's structure allows it to interact with cellular targets that regulate apoptosis, making it a candidate for further development as an anticancer agent. The IC50 values for various derivatives indicate significant potency against specific cancer types .

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials, including polymers and organic light-emitting diodes (OLEDs). Its bromine substituent enhances reactivity, allowing it to participate in cross-coupling reactions such as Suzuki coupling, which is crucial for developing new materials with tailored electronic properties .

Research has indicated that compounds similar to this compound exhibit a range of biological activities beyond anticancer properties. These include antimicrobial and anti-inflammatory effects. The presence of the methoxy group is thought to enhance bioavailability and modulate interactions with biological targets .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may interfere with cellular pathways by modulating the function of key enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structure : Differs by the presence of a nitro group at the 2-position and a methoxy group at the 4-position on the aniline ring.
  • Key Findings: Exhibits two molecules (A and B) per asymmetric unit in crystallographic studies, with hydrogen bonding forming chains along the [101] direction .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
  • Structure : Features three methoxy groups on the benzamide ring instead of one.
  • Key Findings :
    • The additional methoxy groups enhance electron density on the aromatic ring, influencing hydrogen bonding and crystal packing. A single N–H···O hydrogen bond generates a chain structure in the crystal lattice .
    • This compound demonstrates how methoxy substitution patterns can modulate supramolecular assembly and solubility .
N-(4-Bromo-2-chlorophenyl)-4-methoxybenzamide
  • Structure : Replaces the methyl group at the 2-position with chlorine.
  • Commercial availability (Thermo Scientific™, 97% purity) suggests utility as a synthetic intermediate .
4-Bromo-N-(3,5-dimethoxyphenyl)-benzamide Derivatives
  • Structure : Contains dimethoxy substituents on the aniline ring.
  • Key Findings :
    • Derivatives such as C8 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide) were synthesized for biological evaluation, highlighting the role of sulfonamide and methoxy groups in enhancing bioactivity .
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
  • Structure : Incorporates a benzoxazole heterocycle and dichlorophenyl group.

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., OCH₃) : Increase electron density, enhancing solubility in polar solvents and influencing hydrogen-bonding networks .
  • Steric Effects : Methyl and chloro groups at the 2-position hinder rotational freedom, impacting conformational stability .

Biological Activity

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}BrN\O2_{2}
  • Molecular Weight : Approximately 335.21 g/mol

The presence of the bromo and methoxy functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

This compound primarily exhibits its biological effects through:

  • Enzyme Inhibition : The compound acts as a probe in biochemical assays, studying enzyme interactions and receptor binding. Its bromo group enhances binding affinity to specific targets, potentially inhibiting enzyme activity or blocking receptor signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tubulin polymerization, disrupting mitotic spindle formation necessary for cell division, which is critical in cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity Type Target/Pathway Effect Reference
AnticancerTubulin polymerizationInhibition of cell division
AntimicrobialBacterial cell wall synthesisInhibition of growth
Enzyme InteractionVarious enzymesBinding affinity enhancement

1. Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was found that derivatives with bromo substitutions exhibited increased potency against cancer cell lines such as HeLa and RKO. The mechanism was attributed to their ability to disrupt microtubule dynamics essential for mitosis .

2. Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was linked to its structural characteristics that enhance permeability through bacterial membranes .

Q & A

Q. What are the optimized synthetic routes for N-(4-bromo-2-methylphenyl)-4-methoxybenzamide?

Methodological Answer: The compound can be synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and 4-bromo-2-methylaniline. A common approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) under inert conditions. For example:

  • Step 1: Activate the carboxylic acid group of 4-methoxybenzoic acid using DCC at low temperatures (-50°C) to form an active ester intermediate.
  • Step 2: React the intermediate with 4-bromo-2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to yield the target amide.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H, ¹³C): Identify aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and amide NH (δ ~9–10 ppm, broad).
    • FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Crystallography:
    • Grow single crystals via slow evaporation (e.g., in ethanol).
    • Use SHELXL (for small-molecule refinement) to solve the structure. X-ray diffraction data can reveal bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

  • Solubility: Test in polar (DMSO, methanol) and non-polar (DCM, chloroform) solvents.
    • Prediction: Moderate solubility in DMSO (~5–10 mg/mL) due to the amide and methoxy groups.
  • Stability:
    • pH: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring.
    • Light/Temperature: Store at -20°C in amber vials; assess decomposition via TLC or LC-MS after 1–4 weeks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., replace Br with Cl, modify methoxy position) using parallel synthesis techniques.
  • Biological Assays:
    • Test antimicrobial activity via microbroth dilution (MIC against S. aureus, E. coli).
    • Evaluate anticancer potential using MTT assays (e.g., against HeLa or MCF-7 cells).
  • Data Correlation: Use multivariate regression to link substituent electronic parameters (Hammett σ) with bioactivity. For example, bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .

Q. What computational strategies predict the biological activity and pharmacokinetics of this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinase enzymes). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (-0.15 e).
    • Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS, 100 ns trajectories).
  • ADME Prediction:
    • Employ SwissADME to estimate logP (~3.5), bioavailability (Lipinski score), and CYP450 metabolism.
    • Key insight: High logP may limit aqueous solubility but enhance membrane permeability .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Confirm in vitro results using alternative methods (e.g., cell-free enzymatic assays vs. cell-based reporter systems).
  • Pharmacokinetic Studies:
    • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with LC-MS analysis).
    • Example: If in vivo efficacy is lower than in vitro, check for rapid glucuronidation of the methoxy group.
  • Dose-Response Refinement: Adjust dosing regimens based on half-life (e.g., t₁/₂ < 2 hours may require sustained-release formulations) .

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